An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole
An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound, 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole. This molecule, featuring a 1,3,4-thiadiazole core asymmetrically substituted with a lipophilic hexyl chain and an octyloxy-functionalized phenyl ring, is of significant interest for its potential applications in materials science, particularly in the field of liquid crystals, and in medicinal chemistry as a potential pharmacophore. This document details a robust synthetic protocol, provides an in-depth analysis of its structural elucidation through modern spectroscopic techniques, and discusses its key physicochemical properties. The methodologies and analyses presented herein are designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions.[1][2] The electron-deficient nature of the thiadiazole ring, coupled with its planar geometry, makes it an attractive core for the design of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
In the realm of materials science, the rigid and polarizable 1,3,4-thiadiazole core has been incorporated into various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs).[5][6] The introduction of long alkyl and alkoxy chains, as in the case of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole, is a well-established strategy to induce mesomorphic behavior, leading to the formation of liquid crystalline phases.[6]
This guide focuses on a specific, asymmetrically substituted 1,3,4-thiadiazole, elucidating its chemical properties to facilitate further research and application development.
Synthesis of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through several reliable methods.[7][8] A common and effective approach involves the cyclization of a thiosemicarbazide intermediate. The proposed synthetic route for 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole is a two-step process starting from commercially available 4-(octyloxy)benzoic acid.
Synthetic Pathway
Caption: Synthetic pathway for 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole.
Experimental Protocol
Step 1: Synthesis of 4-(octyloxy)benzohydrazide
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To a solution of 4-(octyloxy)benzoic acid (1.0 eq) in toluene (10 mL/g), thionyl chloride (1.5 eq) is added dropwise at room temperature.
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The reaction mixture is refluxed for 4 hours, and the solvent is removed under reduced pressure to yield crude 4-(octyloxy)benzoyl chloride.
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The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) (10 mL/g) and added dropwise to a solution of hydrazine hydrate (2.0 eq) in ethanol (10 mL/g) at 0 °C.
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The reaction mixture is stirred at room temperature for 12 hours.
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The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 4-(octyloxy)benzohydrazide as a white solid.
Step 2: Synthesis of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole
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A solution of heptanoyl chloride (1.0 eq) in acetone (5 mL/g) is added dropwise to a suspension of potassium thiocyanate (1.2 eq) in acetone (10 mL/g).
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The mixture is refluxed for 1 hour to form heptanoyl isothiocyanate in situ.
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To this mixture, a solution of 4-(octyloxy)benzohydrazide (1.0 eq) in ethanol (10 mL/g) is added, and the reaction is refluxed for 8 hours.
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The solvent is evaporated under reduced pressure, and the residue is washed with water.
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The crude intermediate is collected by filtration and slowly added to concentrated sulfuric acid (5 mL/g) at 0 °C with stirring.
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The reaction mixture is stirred at room temperature for 3 hours and then poured onto crushed ice.
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The resulting precipitate is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole as a white or off-white solid.
Structural Elucidation and Spectroscopic Data
The structure of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole was confirmed by a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The following data are predicted based on the analysis of structurally similar compounds.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.90 | d, J ≈ 8.8 Hz | 2H | Ar-H ortho to thiadiazole |
| Aromatic Protons | ~7.00 | d, J ≈ 8.8 Hz | 2H | Ar-H ortho to octyloxy |
| Alkoxy Methylene | ~4.05 | t, J ≈ 6.5 Hz | 2H | -OCH₂- |
| Alkyl Methylene | ~3.10 | t, J ≈ 7.6 Hz | 2H | Thiadiazole-CH₂- |
| Methylene Protons | ~1.85 | m | 4H | -OCH₂CH₂- & Thiadiazole-CH₂CH₂- |
| Methylene Protons | ~1.50 - 1.20 | m | 16H | -(CH₂)₅- & -(CH₂)₄- |
| Methyl Protons | ~0.90 | t, J ≈ 7.0 Hz | 6H | -CH₃ & -CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Thiadiazole Carbons | ~168.5, ~165.0 | C2 & C5 of thiadiazole |
| Aromatic Carbons | ~162.0, ~128.5, ~124.0, ~115.0 | Aromatic carbons |
| Alkoxy Methylene | ~68.5 | -OCH₂- |
| Alkyl & Alkoxy Carbons | ~32.0 - 22.0 | -(CH₂)n- |
| Methyl Carbons | ~14.0 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | ~3050 - 3100 |
| C-H stretching (aliphatic) | ~2850 - 2960 |
| C=N stretching (thiadiazole ring) | ~1610 |
| C=C stretching (aromatic ring) | ~1500, ~1580 |
| C-O-C stretching (ether) | ~1250 |
| C-S-C stretching (thiadiazole ring) | ~720 |
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ at approx. 417.27 |
Physicochemical Properties
The physicochemical properties of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole are largely influenced by its molecular structure, which combines a rigid aromatic core with flexible aliphatic chains.
| Property | Predicted Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 80-120 °C, potentially exhibiting liquid crystalline behavior upon melting.[6] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, THF, and toluene. Insoluble in water. |
| Thermal Stability | Expected to have good thermal stability, a characteristic feature of 1,3,4-thiadiazole derivatives.[6] |
Potential Applications and Future Directions
The unique molecular architecture of 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole suggests several promising areas of application:
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Liquid Crystals: The elongated molecular shape and the presence of long, flexible alkyl and alkoxy chains are key features for the formation of thermotropic liquid crystalline phases.[6] Further investigation into its mesomorphic properties through polarized optical microscopy and differential scanning calorimetry is warranted.
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Drug Development: The 1,3,4-thiadiazole core is a well-known pharmacophore. The lipophilic nature of this compound may enhance its ability to cross biological membranes, making it a candidate for evaluation in various biological assays, particularly in areas where lipophilic compounds are advantageous.[3][4]
Conclusion
This technical guide has outlined the chemical properties, a plausible synthetic route, and predicted analytical data for 2-hexyl-5-[4-(octyloxy)phenyl]-1,3,4-thiadiazole. The combination of a versatile 1,3,4-thiadiazole core with lipophilic side chains makes this a molecule of considerable interest for both materials science and medicinal chemistry. The detailed experimental protocol and comprehensive characterization data provided herein serve as a solid foundation for researchers to synthesize and further explore the potential of this and related compounds.
References
- Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-H., & Zhu, H.-L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.
- Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). 1,3,4-Thiadiazole derivatives as potential antibacterial and antifungal agents: A review. Journal of the Chemical Society of Pakistan, 32(4), 543-553.
- Mathew, V., Giles, D., & Sudheesh, S. (2011). Biological activities of 1,3,4-thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-10.
- Gomha, S. M., & Khalil, K. D. (2012).
- Sato, H., Kasai, H., Okada, S., Oikawa, H., & Nakanishi, H. (2004). Crystal growth and optical properties of 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole. Journal of Crystal Growth, 267(1-2), 169-174.
- Parra, M., Villena, J., & Gallardo, H. (2007).
- El-Ziaty, A. K., Shiba, S. A., & Mahmoud, M. R. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles.
- Ko, I. S., Park, S., Lee, G., Kim, H., & Lee, J. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78.
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